molecular formula C16H24N6O2S B2749237 N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014054-05-7

N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2749237
M. Wt: 364.47
InChI Key: PEFPKYJKZKYLGI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, has been explored. These complexes demonstrate significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing compounds with beneficial oxidative stress mitigation properties (Chkirate et al., 2019).

Insecticidal Assessment

Derivatives incorporating a thiadiazole moiety have been synthesized for their potential insecticidal applications. These compounds, initiated from a precursor including a cyano-acetamide component, have been evaluated against the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in pest control research (Fadda et al., 2017).

Antitumor Activity

The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from cyano-acetamide precursors has been investigated for their antitumor activity. These studies reveal that certain derivatives exhibit promising inhibitory effects on various cancer cell lines, underscoring the potential of such compounds in cancer research (Albratty et al., 2017).

Anti-Microbial Activities

The antimicrobial potential of novel thiazole derivatives, synthesized by incorporating pyrazole moiety, has been assessed. These compounds display significant anti-bacterial and anti-fungal activities, suggesting their utility in developing new antimicrobial agents (Saravanan et al., 2010).

Anticancer Agents

The investigation into 5-methyl-4-phenyl thiazole derivatives as anticancer agents has shown that certain compounds exhibit selective cytotoxicity against cancer cell lines, highlighting the relevance of cyano-acetamide derivatives in the synthesis of potential cancer therapies (Evren et al., 2019).

properties

IUPAC Name

N-cyclohexyl-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-21-9-12(15(20-21)24-3)14-18-19-16(22(14)2)25-10-13(23)17-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPKYJKZKYLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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